molecular formula C16H31BrN2O2 B161041 2-Bromo-myristoyl-glycinamide CAS No. 134764-29-7

2-Bromo-myristoyl-glycinamide

Cat. No.: B161041
CAS No.: 134764-29-7
M. Wt: 363.33 g/mol
InChI Key: YLYYKUPMRFKGEZ-UHFFFAOYSA-N
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Description

2-Bromo-myristoyl-glycinamide is a synthetic brominated fatty acyl amide derivative. Its structure combines a myristoyl (C14) fatty acid chain modified with a bromine atom at the 2-position, linked to glycinamide via an amide bond.

Properties

CAS No.

134764-29-7

Molecular Formula

C16H31BrN2O2

Molecular Weight

363.33 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2-bromotetradecanamide

InChI

InChI=1S/C16H31BrN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16(21)19-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)

InChI Key

YLYYKUPMRFKGEZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br

Canonical SMILES

CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br

Synonyms

2-Bromo-myristoyl-glycinamide

Origin of Product

United States

Comparison with Similar Compounds

The comparison focuses on brominated acyl amides, pyridine derivatives, and related fatty acid conjugates. Structural similarities (e.g., bromine substitution, acyl chain length, and amide linkages) influence physicochemical properties, reactivity, and biological activity.

Structural and Functional Analogues

a) 2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Structure : Bromine at the 2-position of a pyridine ring with a methyl group at the 3-position.
  • Key Differences: Unlike 2-Bromo-myristoyl-glycinamide, this compound lacks an acyl-amphipathic chain, resulting in lower hydrophobicity and distinct reactivity. Its applications are primarily in organometallic catalysis or as a ligand .
b) Brominated Pyrimidine Derivatives (e.g., CAS 404844-11-7)
  • Structure: Bromine on a pyrimidine ring coupled with aryl-amino and benzamide groups.
  • Key Differences : These compounds share bromine-mediated electrophilic reactivity but differ in aromaticity and functional groups. They are often used as kinase inhibitors or anticancer agents, whereas this compound’s lipidic structure suggests membrane-targeting applications .
  • Similarity Metrics : Structural similarity to this compound is estimated at ~58% based on shared bromine and amide motifs .
c) Long-Chain Brominated Amides (e.g., CAS 61948-86-5)
  • Structure : Brominated C12–C16 acyl chains linked to amides.
  • Key Differences : Similar hydrophobicity and chain length to this compound, but variations in head-group chemistry (e.g., methylbenzamide vs. glycinamide) alter solubility and target specificity.
  • Similarity Metrics : ~56–59% similarity, driven by bromine position and acyl chain length .

Physicochemical Properties (Hypothetical Comparison)

Property This compound* 2-Bromo-3-methylpyridine CAS 404844-11-7
Molecular Weight ~380–400 g/mol 172.02 g/mol ~450–470 g/mol
LogP (Hydrophobicity) High (estimated >5) 1.8 3.2
Reactivity Electrophilic bromine Electrophilic bromine Bromine + aryl amine
Applications Membrane interactions? Catalysis Kinase inhibition

*Estimated based on structural analogs.

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